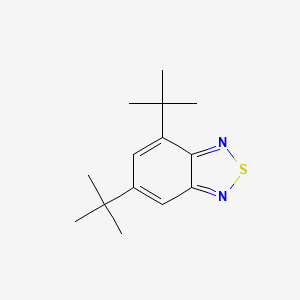

4,6-Di-tert-butyl-2,1,3-benzothiadiazole

Description

Contextualization of 2,1,3-Benzothiadiazole (B189464) (BTD) in Organic Electronics and Photonics

2,1,3-Benzothiadiazole (BTD) is a well-established electron-deficient aromatic heterocycle that serves as a fundamental building block in the design of high-performance organic electronic and photonic materials. nih.govacs.org Its inherent electron-accepting nature makes it a critical component in donor-acceptor (D-A) type conjugated systems. When paired with electron-donating units, BTD facilitates intramolecular charge transfer (ICT), a phenomenon that is crucial for the function of various organic electronic devices. nih.gov

The applications of BTD-based materials are extensive and include:

Organic Light-Emitting Diodes (OLEDs): BTD derivatives are utilized as emissive or electron-transporting layers. nih.gov

Organic Photovoltaics (OPVs): The electron-accepting property of BTD is harnessed in the active layer of organic solar cells to promote exciton (B1674681) dissociation and charge transport.

Organic Field-Effect Transistors (OFETs): BTD-containing polymers have been developed as the semiconducting channel material. researchgate.net

The electronic properties of BTD can be systematically modified through the introduction of various substituents on its benzene (B151609) ring, allowing for the precise tuning of its energy levels (HOMO/LUMO) and optical properties.

Rationale for the tert-Butyl Substitution at the 4,6-Positions of 2,1,3-Benzothiadiazole for Tunable Properties

The strategic placement of bulky tert-butyl groups at the 4- and 6-positions of the BTD core is a key design feature for modulating the properties of the resulting materials. This substitution offers several distinct advantages:

Enhanced Solubility: The bulky and non-polar nature of tert-butyl groups significantly improves the solubility of the BTD unit and its corresponding polymers in common organic solvents. This is a critical factor for solution-based processing techniques, which are essential for the fabrication of large-area and flexible electronic devices.

Morphology Control: The steric hindrance provided by the tert-butyl groups can influence the packing of molecules in the solid state. This can prevent excessive aggregation, which often leads to fluorescence quenching and can be detrimental to device performance. By controlling the intermolecular interactions, it is possible to achieve more favorable thin-film morphologies for efficient charge transport.

Electronic Perturbation: While primarily introduced for their physical effects, alkyl substituents like tert-butyl groups can also exert a modest electronic influence on the BTD core through inductive effects, subtly tuning the HOMO and LUMO energy levels.

The 4,6-substitution pattern, as opposed to the more common 4,7-substitution, can also lead to different polymer chain conformations and packing motifs, offering an alternative strategy for materials design.

Research Trajectories and Significance of 4,6-Di-tert-butyl-2,1,3-benzothiadiazole Systems in Contemporary Organic Chemistry

Research into this compound systems is situated at the forefront of materials chemistry, with several promising research directions:

Development of Novel Donor-Acceptor Polymers: The 4,6-di-tert-butyl-BTD unit can be copolymerized with a variety of electron-donating monomers to create a new generation of D-A polymers for applications in OPVs and OFETs. The specific substitution pattern may lead to unique photophysical and charge transport properties compared to their 4,7-disubstituted counterparts.

High-Performance Emitters for OLEDs: The controlled intermolecular interactions afforded by the tert-butyl groups make this BTD derivative an attractive candidate for the development of highly efficient and stable emitters for OLEDs, potentially leading to materials with high solid-state fluorescence quantum yields.

Fluorescent Probes and Sensors: The sensitivity of the BTD core's fluorescence to its local environment can be exploited in the design of fluorescent probes for the detection of various analytes.

The synthesis of 4,6-disubstituted BTD derivatives has been made more accessible through methods such as the regioselective C-H borylation of the BTD core, which allows for the introduction of functional groups at the 4- and 6-positions. This synthetic accessibility opens the door for the systematic investigation of 4,6-di-tert-butyl-BTD and its incorporation into a wide array of advanced organic materials.

While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from related BTD derivatives. The following tables present illustrative data based on typical values for substituted BTD compounds.

Illustrative Photophysical Properties of Substituted BTD Derivatives

| Property | Value |

|---|---|

| Absorption Maximum (λ_abs) | 400-450 nm |

| Emission Maximum (λ_em) | 500-550 nm |

| Stokes Shift | 100-150 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.4-0.8 |

Illustrative Electrochemical Properties of Substituted BTD Derivatives

| Property | Value (vs. Fc/Fc+) |

|---|---|

| HOMO Energy Level | -5.6 to -5.8 eV |

| LUMO Energy Level | -3.4 to -3.6 eV |

| Electrochemical Band Gap | 2.0 to 2.4 eV |

Structure

3D Structure

Properties

CAS No. |

89209-07-4 |

|---|---|

Molecular Formula |

C14H20N2S |

Molecular Weight |

248.39 g/mol |

IUPAC Name |

4,6-ditert-butyl-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C14H20N2S/c1-13(2,3)9-7-10(14(4,5)6)12-11(8-9)15-17-16-12/h7-8H,1-6H3 |

InChI Key |

JMKDTUZFIOSAFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=NSN=C2C(=C1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,6 Di Tert Butyl 2,1,3 Benzothiadiazole

Synthetic Approaches to the 2,1,3-Benzothiadiazole (B189464) Core

The construction of the fundamental 2,1,3-benzothiadiazole scaffold is a well-established area of heterocyclic chemistry. These methods typically involve the formation of the thiadiazole ring onto a pre-existing benzene (B151609) derivative.

The most traditional and widely adopted method for synthesizing the 2,1,3-benzothiadiazole core is the cyclization of an ortho-phenylenediamine derivative. wikipedia.org This reaction has been known since the 19th century and remains a primary route due to its efficiency. wikipedia.orgmdpi.com

The process involves treating an ortho-phenylenediamine with a sulfur-containing reagent, most commonly thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The reaction proceeds via the formation of a sulfinamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzothiadiazole ring. The use of a base, such as pyridine, is typical to neutralize the hydrochloric acid generated during the reaction. wikipedia.org High yields, often exceeding 85%, are achievable with this method. wikipedia.org

Table 1: Classical Synthesis of the 2,1,3-Benzothiadiazole Core

| Starting Material | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| o-Phenylenediamine | Thionyl Chloride (SOCl₂) | Pyridine | 2,1,3-Benzothiadiazole | wikipedia.org |

Under reducing conditions, the 2,1,3-benzothiadiazole ring can be cleaved to regenerate the parent 1,2-diaminobenzene compound. This reversible process allows the BTD moiety to be used as a protecting group for ortho-amino functionalities while other chemical transformations are performed on the molecule. wikipedia.org

While classical methods build the core, modern synthetic strategies often rely on metal-catalyzed cross-coupling reactions to functionalize the benzenoid ring of a pre-formed BTD molecule. These techniques offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high precision.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to couple halogenated BTD derivatives (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) with boronic acids or esters. wikipedia.orgresearchgate.netnih.gov It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents onto the BTD framework, enabling the synthesis of complex conjugated molecules for electronic applications. researchgate.netnih.govnih.gov

Stille Coupling: Similar to Suzuki coupling, the Stille reaction uses a palladium catalyst to couple halogenated or triflated BTDs with organostannanes (organo-tin compounds). nih.gov This method is also effective for constructing C-C bonds and synthesizing π-conjugated systems based on the BTD unit.

Direct C-H Functionalization: More recent advancements have focused on the direct functionalization of C-H bonds, avoiding the need for pre-halogenated starting materials. nih.gov Iridium-catalyzed C-H borylation can regioselectively install boryl groups onto the BTD ring, creating versatile intermediates for subsequent Suzuki-Miyaura couplings. nih.govacs.orgnih.gov For instance, Ir-catalyzed borylation can produce 5-boryl or 4,6-diboryl BTDs, which can then be derivatized at specific positions. nih.gov Palladium, rhodium, and ruthenium catalysts have also been employed for directed C-H arylation, alkenylation, and other coupling reactions, often using a directing group to control the site of functionalization. nih.gov

Table 2: Examples of Metal-Catalyzed Functionalization of the BTD Ring

| Reaction Type | BTD Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Ref |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4,7-Dibromo-BTD | Arylboronic acid | Pd(PPh₃)₄ | 4,7-Diaryl-BTD | mdpi.com |

| Stille Coupling | 4,7-Dibromo-BTD derivative | 2-(Tributylstannyl)selenophene | Pd(PPh₃)₂Cl₂ | 4,7-Disubstituted BTD | nih.gov |

| C-H Borylation | 2,1,3-Benzothiadiazole | B₂(pin)₂ | [Ir(OMe)COD]₂ | 5-Boryl or 4,6-Diboryl BTD | nih.govacs.org |

Strategies for Regioselective tert-Butyl Group Introduction

The synthesis of 4,6-Di-tert-butyl-2,1,3-benzothiadiazole requires the specific placement of two bulky tert-butyl groups on the benzene ring. This can be achieved either by functionalizing the BTD core after its formation or, more commonly, by constructing the BTD ring from a precursor that already contains the tert-butyl groups in the desired positions.

Direct introduction of tert-butyl groups onto the BTD core via electrophilic aromatic substitution, such as Friedel-Crafts alkylation, is challenging. The BTD ring is electron-deficient, which deactivates it towards electrophilic attack, often requiring harsh reaction conditions. nih.govacs.org

An alternative post-functionalization strategy could involve a metal-catalyzed cross-coupling reaction. For example, a di-halogenated BTD, such as 4,6-dibromo-2,1,3-benzothiadiazole, could theoretically be coupled with a tert-butyl nucleophile (e.g., tert-butylmagnesium bromide or tert-butylzinc chloride) using a suitable palladium or nickel catalyst. However, the steric hindrance of the tert-butyl group can make such couplings difficult.

A more reliable and common strategy for preparing highly substituted BTDs is to begin with a benzene ring that is already appropriately functionalized. nih.govacs.org For the target molecule, the synthesis would commence with a precursor such as 3,5-di-tert-butylaniline (B181150).

The synthetic sequence would be as follows:

Nitration: Nitration of 3,5-di-tert-butylaniline to introduce a nitro group ortho to the amino group, yielding 2-nitro-3,5-di-tert-butylaniline.

Reduction: Reduction of the nitro group to an amine, affording 3,5-di-tert-butyl-1,2-diaminobenzene.

Cyclization: Finally, reaction of the resulting ortho-diamine with thionyl chloride (SOCl₂) would lead to the formation of the thiadiazole ring, yielding the final product, this compound.

This precursor-based approach circumvents the difficulties of direct functionalization on the electron-poor and sterically hindered BTD core, providing a clear and regioselective route to the desired product.

Functionalization and Derivatization of this compound

Once synthesized, the this compound molecule itself can be a substrate for further chemical transformations. The two tert-butyl groups at positions 4 and 6 exert significant steric and electronic influence on the reactivity of the remaining C-H bonds at the C5 and C7 positions.

The bulky tert-butyl groups sterically shield the adjacent C5 and C7 positions, potentially hindering reactions that require approach of a bulky reagent. Electronically, as alkyl groups, they are weakly activating and ortho-, para-directing. In this case, they would direct further electrophilic substitution to the C5 and C7 positions.

Potential derivatization reactions include:

Halogenation: Bromination or chlorination could introduce halogen atoms at the C5 and/or C7 positions, which could then serve as handles for subsequent cross-coupling reactions. wikipedia.org

Nitration: Introduction of nitro groups is also a possibility, although the deactivating nature of the BTD ring combined with steric hindrance might require forcing conditions. wikipedia.org

Metal-Catalyzed C-H Functionalization: Modern C-H activation strategies could be employed to functionalize the C5 and C7 positions. nih.gov For example, iridium-catalyzed borylation or palladium-catalyzed direct arylation could potentially be used to introduce new functional groups, provided the steric hindrance from the adjacent tert-butyl groups can be overcome. These methods often offer a milder and more selective alternative to classical electrophilic substitution. nih.govacs.org

The functionalization at these positions would allow for the extension of the π-conjugated system, tuning of the electronic properties, and the synthesis of more complex molecules for various applications in materials science.

C-H Functionalization Methodologies (e.g., Borylation)

Direct C-H functionalization is a powerful and atom-economical strategy for modifying aromatic systems, avoiding the need for pre-functionalized starting materials. nih.govdiva-portal.org For the benzothiadiazole core, iridium-catalyzed C-H borylation has emerged as a key method for introducing versatile boronate ester groups, which can then be subjected to a wide range of subsequent cross-coupling reactions. acs.orgbris.ac.uk

While direct borylation of this compound is not extensively detailed, studies on the parent BTD scaffold provide critical insights into the regioselectivity of this transformation. The C-H bonds at the 4, 5, 6, and 7-positions are all potential sites for functionalization. Research has shown that by carefully selecting reaction conditions, specific borylated isomers can be selectively synthesized. nih.govdiva-portal.org For instance, using [Ir(OMe)COD]₂ as a precatalyst and B₂(pin)₂ as the boron source, conditions can be optimized to favor the formation of 4,6-diboryl BTD derivatives. acs.org More forceful conditions, including higher catalyst loadings and elevated temperatures, can drive the reaction to exclusively yield diborylated products, with a strong preference for the 4,6-diboryl BTD isomer. acs.org This direct route to a 4,6-disubstituted pattern is significant for creating unsymmetrically functionalized BTDs. acs.org

The resulting borylated intermediates, such as 4,6-diboryl-2,1,3-benzothiadiazole, are versatile building blocks. nih.govconsensus.app The carbon-boron bond can undergo ipso-substitution, allowing for the introduction of a wide array of functional groups through reactions like Suzuki-Miyaura cross-coupling. nih.gov This enables the synthesis of complex molecules with tailored electronic and photophysical properties. nih.gov

| Product | Catalyst System | Key Conditions | Significance | Reference |

|---|---|---|---|---|

| 5-Boryl BTD | [Ir(OMe)COD]₂ / dtbpy | Mild conditions | Access to C5-functionalized derivatives | acs.org |

| 4,6-Diboryl BTD | [Ir(OMe)COD]₂ / dtbpy | Forcing conditions (higher temp. & loading) | Direct route to unsymmetrical C4/C6 functionalization | acs.org |

| ortho-Borylation of 4,7-diarylBTZ | BCl₃ | Electrophilic aromatic substitution | Regioselective installation of a boronic acid on the aryl group | nih.gov |

Aryne Reactivity and Annulation Reactions

Arynes are highly reactive intermediates that can be harnessed in cycloaddition and annulation reactions to construct complex fused-ring systems. nih.govbris.ac.uk The generation of a 2,1,3-benzothiadiazol-4,5-yne intermediate has been demonstrated as a viable strategy for accessing novel polycyclic aromatic hydrocarbons. acs.orgacs.org This aryne can be generated from a suitable precursor, such as a diaryliodonium salt, via deprotonation ortho to the iodine(III) center. acs.org

The reactivity of the BTD-based aryne is governed by the electronic properties of the heterocyclic core. acs.org DFT calculations predict a significant distortion of the triple bond in the 2,1,3-benzothiadiazol-4,5-yne, which leads to regioselective nucleophilic attack at the C5 position. acs.org This predictable regioselectivity allows for controlled trapping of the aryne intermediate with various arynophiles. nih.govacs.org For example, the aryne can undergo [4+2] cycloaddition reactions to yield complex, fused heterocyclic systems. nih.govacs.org These annulation reactions provide a pathway to thiadiazolocarbazoles, which are valuable motifs in materials for electroluminescent applications. nih.govdiva-portal.org The ability to generate and selectively trap these BTD-based arynes opens up new avenues for synthesizing elaborate, fused architectures that are otherwise difficult to access. acs.orgconsensus.app

Synthesis of Donor-Acceptor (D-A) Architectures Incorporating this compound as an Acceptor Unit

Donor-acceptor (D-A) systems are a cornerstone of modern organic electronics, finding use in organic photovoltaics, light-emitting diodes, and sensors. nih.govnih.gov The electron-deficient nature of the 2,1,3-benzothiadiazole nucleus makes it an excellent acceptor unit. nih.govresearchgate.net When combined with various electron-donating moieties, it facilitates intramolecular charge transfer (ICT), a process fundamental to the function of these materials. nih.gov The 4,6-di-tert-butyl substitution pattern is particularly useful for enhancing the solubility of these often-rigid D-A molecules, allowing for better solution processability.

The synthesis of these D-A architectures typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. researchgate.netnih.gov These methods allow for the precise connection of the BTD acceptor core to donor units. For instance, a di-halogenated this compound can be coupled with stannylated or boronic-ester-functionalized donor molecules like thiophenes, carbazoles, or N,N-dimethylaniline derivatives. researchgate.netnih.gov This modular approach allows for systematic tuning of the optical and electrochemical properties of the final D-A compound by varying the strength and structure of the donor units. nih.govnih.gov The resulting molecules often exhibit broad absorption spectra and tunable emission colors, making them suitable for a range of optoelectronic applications. nih.govnih.gov

Polymerization and Oligomerization Techniques for this compound-Containing Conjugated Systems

Incorporating the this compound unit into conjugated polymers is a common strategy to create materials with desirable electronic properties for applications like organic field-effect transistors and solar cells. rsc.org The bulky tert-butyl groups are crucial for ensuring the solubility of the resulting polymers, which is essential for their processing from solution. rsc.org

Stille and Suzuki Coupling Polymerizations

Stille and Suzuki coupling reactions are the most widely used methods for the synthesis of BTD-containing conjugated polymers. researchgate.net These palladium-catalyzed polycondensation reactions involve the step-growth polymerization of two bifunctional monomers: a di-halogenated monomer and a di-organotin (Stille) or di-boronic acid/ester (Suzuki) monomer. nih.govresearchgate.net

In a typical polymerization to create a D-A alternating copolymer, a di-bromo-4,6-di-tert-butyl-2,1,3-benzothiadiazole monomer is reacted with a bis(tributylstannyl) derivative of a donor unit, such as bithiophene or fluorene (B118485). researchgate.net The choice of catalyst, ligands, and reaction conditions is critical to achieve high molecular weights and low defect concentrations in the final polymer, which are essential for efficient charge transport. nih.govresearchgate.net These polymerization methods have been successfully employed to synthesize a vast library of BTD-based copolymers with tailored band gaps and energy levels for specific electronic applications. rsc.orgresearchgate.net

| Polymerization Method | Typical Monomers | Key Features | Reference |

|---|---|---|---|

| Stille Coupling | Dibromo-BTD + Distannyl-Donor | Tolerant to many functional groups; requires stoichiometric organotin reagents. | researchgate.netmdpi.com |

| Suzuki Coupling | Dibromo-BTD + Diboronic ester-Donor | Boronic acid byproducts are generally less toxic than tin byproducts. | nih.govresearchgate.net |

| Direct Arylation Polycondensation (DAP) | Dibromo-BTD + Donor with active C-H bonds | More atom-economical; avoids organometallic reagents; can have selectivity challenges. | researchgate.netnii.ac.jp |

Direct Arylation Polycondensation for D-A Polymers

Direct Arylation Polycondensation (DAP or DArP) has gained prominence as a more sustainable and cost-effective alternative to traditional cross-coupling polymerizations. researchgate.netnii.ac.jp This method forges C-C bonds by coupling a C-H bond directly with a C-halogen bond, thereby eliminating the need to synthesize organometallic (tin or boron) monomers. nii.ac.jprsc.org This reduces the number of synthetic steps and the generation of toxic metal-containing waste. nii.ac.jp

For the synthesis of BTD-containing D-A polymers, DAP typically involves the reaction of a di-brominated BTD monomer with a donor comonomer that possesses reactive C-H bonds, such as bithiophene. researchgate.netrsc.org While DAP offers significant advantages, challenges remain, particularly in controlling the regioselectivity of the C-H activation. researchgate.net Undesired side reactions, such as homo-coupling of the C-H active monomer, can lead to structural defects in the polymer backbone, which can negatively impact the material's electronic properties and device performance. researchgate.net However, with optimized reaction conditions, including the careful selection of catalyst, ligand, solvent, and base, high-quality, defect-free polymers can be produced that show performance comparable to those made by Stille or Suzuki methods. researchgate.netnii.ac.jp

Electronic Structure, Bonding, and Computational Chemistry of 4,6 Di Tert Butyl 2,1,3 Benzothiadiazole Architectures

Quantum Chemical Investigations of Molecular Geometry and Electronic States

Density Functional Theory (DFT) for Optimized Structures and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures and energetics. For derivatives of 2,1,3-benzothiadiazole (B189464), DFT calculations, particularly using the B3LYP functional, have been widely employed to determine their optimized ground-state geometries. These calculations predict a planar conformation for the benzothiadiazole core, a feature that is critical for efficient charge transport in organic electronic materials. The introduction of bulky tert-butyl groups at the 4 and 6 positions is expected to induce some steric strain, which can be precisely quantified through DFT in terms of bond lengths, bond angles, and dihedral angles.

The energetics of 4,6-Di-tert-butyl-2,1,3-benzothiadiazole, including its total energy and stability, are also key outputs of DFT calculations. These theoretical values are instrumental in comparing the relative stabilities of different isomers and in understanding the thermodynamic feasibility of various chemical transformations.

| Parameter | Calculated Value |

| Total Energy | [Data not available] |

| Key Bond Lengths | [Data not available] |

| Key Bond Angles | [Data not available] |

| Dihedral Angles | [Data not available] |

High-Level Ab Initio Calculations for Electronic Property Prediction

While DFT is a workhorse for geometry optimization, high-level ab initio methods provide a more rigorous and often more accurate prediction of electronic properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though computationally more demanding, can offer benchmark-quality data on ionization potentials, electron affinities, and excitation energies. For 2,1,3-benzothiadiazole and its derivatives, these calculations are crucial for accurately predicting their behavior in electronic devices. For instance, the precise determination of the first ionization potential and electron affinity is fundamental to understanding the charge injection and transport characteristics of the material. While specific high-level ab initio studies on this compound are not prevalent in the provided search results, the application of these methods to the parent benzothiadiazole system has been instrumental in validating and calibrating more computationally efficient DFT approaches.

Frontier Molecular Orbital (FMO) Analysis of this compound and its Conjugates

The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the spatial distribution and energy levels of these orbitals provides profound insights into the molecule's charge-transfer characteristics and its potential as an electron donor or acceptor.

Characterization of Highest Occupied Molecular Orbital (HOMO) Distributions

In many 2,1,3-benzothiadiazole derivatives, the HOMO is typically delocalized across the entire π-conjugated system. For this compound, it is anticipated that the HOMO would be primarily located on the electron-rich benzothiadiazole core. The tert-butyl groups, being alkyl substituents, are expected to have a modest electron-donating effect through hyperconjugation, which would slightly raise the energy of the HOMO level compared to the unsubstituted parent compound. The spatial distribution of the HOMO is critical as it indicates the regions of the molecule most susceptible to electrophilic attack and from where an electron is most likely to be removed.

Elucidation of Lowest Unoccupied Molecular Orbital (LUMO) Localization

Conversely, the LUMO in 2,1,3-benzothiadiazole derivatives is generally localized on the electron-deficient thiadiazole ring. This localization is a key feature of the benzothiadiazole moiety and is responsible for its well-known electron-accepting properties. The energy of the LUMO is a direct indicator of the molecule's electron affinity. The tert-butyl groups are not expected to significantly alter the localization of the LUMO on the thiadiazole portion of the molecule. Understanding the LUMO distribution is essential for predicting the sites of nucleophilic attack and for designing materials with specific electron-accepting capabilities.

Computational Determination of HOMO-LUMO Energy Gaps and Band Structures

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the electronic and optical properties of a molecule. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and is a characteristic feature of many organic semiconductors. Computational methods, particularly DFT, are extensively used to calculate the HOMO-LUMO gaps of 2,1,3-benzothiadiazole derivatives. These calculations have shown that the gap can be tuned by chemical modification of the benzothiadiazole core. For this compound, the electron-donating nature of the tert-butyl groups is expected to slightly decrease the HOMO-LUMO gap compared to the parent molecule. The calculated HOMO-LUMO gap provides a theoretical estimate of the lowest energy electronic transition and is a valuable parameter in the design of new materials for optoelectronic applications.

| Computational Parameter | Calculated Value (eV) |

| HOMO Energy | [Data not available] |

| LUMO Energy | [Data not available] |

| HOMO-LUMO Gap | [Data not available] |

Intramolecular Charge Transfer (ICT) Processes in this compound Derivatives

Intramolecular charge transfer (ICT) is a fundamental photophysical process that governs the electronic and optical properties of many organic molecules, particularly those with a donor-acceptor (D-A) architecture. In derivatives of 2,1,3-benzothiadiazole (BTD), the BTD core functions as a potent electron acceptor due to the electron-deficient nature of the thiadiazole ring. polyu.edu.hkpolyu.edu.hk When electron-donating groups are attached to the benzoid ring, a "push-pull" system is established, facilitating the transfer of electron density from the donor to the acceptor upon photoexcitation. This process leads to the formation of an excited state with a significant degree of charge separation and a large dipole moment. researchgate.netrsc.org

While specific experimental studies on the ICT processes of this compound derivatives are not widely available in the literature, the electronic effects of the tert-butyl substituents allow for a detailed theoretical consideration. The tert-butyl group is known to be a weak electron-donating group through inductive and hyperconjugation effects. In the 4,6-disubstituted pattern, these groups are positioned on the benzene (B151609) ring of the BTD core. Their electron-donating nature would increase the electron density of the benzene portion of the molecule, enhancing its donor character relative to the unsubstituted BTD.

Upon photoexcitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In D-A systems based on BTD, the HOMO is typically delocalized over the electron-rich donor components and the benzene ring, while the LUMO is primarily localized on the electron-accepting BTD core. nih.govmdpi.com The introduction of tert-butyl groups at the 4 and 6 positions would raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. This reduction in the energy gap is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectra compared to the parent BTD.

A key characteristic of molecules exhibiting strong ICT is solvatochromism, where the absorption and, more significantly, the emission spectra shift with the polarity of the solvent. rsc.orgnih.gov The excited state of an ICT molecule is significantly more polar than its ground state. In polar solvents, this highly polar excited state is stabilized by solvent dipoles, leading to a lower energy level and a pronounced red-shift in the fluorescence emission. nih.govnih.gov Derivatives of this compound, when further functionalized with stronger donor groups, would be expected to exhibit significant solvatochromic shifts, indicative of a strong ICT character.

The efficiency and nature of the ICT process can be quantified by several photophysical parameters. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is often larger for molecules with a significant change in geometry and electronic distribution between the ground and excited states, a hallmark of ICT. researchgate.net Furthermore, the change in dipole moment (Δµ) from the ground to the excited state can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift with the solvent polarity function. rsc.org For BTD derivatives with strong donor substituents, large changes in dipole moment upon excitation have been calculated, confirming a substantial charge transfer. rsc.org

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| BTD-PhNMe2 (a 4-substituted BTD with a strong donor) | Hexane | 430 | 525 | 4380 |

| Acetonitrile | 450 | 630 | 6980 | |

| T-BTD-T (a 4,7-disubstituted BTD with thiophene (B33073) donors) | Toluene | 458 | 560 | 4150 |

| Dichloromethane | 465 | 585 | 4560 | |

| Predicted: 4,6-di-tert-butyl-BTD Derivative (with additional donor) | Non-polar Solvent | ~400-450 | ~500-550 | Moderate |

| Polar Solvent | ~420-470 | ~580-650 | Large |

Data for BTD-PhNMe₂ and T-BTD-T are illustrative, based on trends reported for similar push-pull BTD systems in scientific literature. rsc.orgresearchgate.neticm.edu.pl Predicted values for the 4,6-di-tert-butyl-BTD derivative are hypothetical, based on the expected electronic effects of the substituents.

Aromaticity Analysis and Electron Delocalization Patterns in the BTD Core Modified by tert-Butyl Groups

The concept of aromaticity is central to understanding the stability, reactivity, and electronic properties of cyclic conjugated molecules. The 2,1,3-benzothiadiazole (BTD) molecule is a fused heterocyclic system, consisting of a benzene ring and a thiadiazole ring. The aromaticity of this system is complex; computational studies on the parent BTD molecule have shown that the electron-withdrawing nature of the thiadiazole ring leads to a phenomenon where electron density and aromaticity are "stolen" from the fused benzene ring. researchgate.net This results in a benzene ring that is less aromatic than isolated benzene and a thiadiazole ring that possesses some aromatic character.

A widely used computational method to quantify the aromaticity of a ring system is the Nucleus-Independent Chemical Shift (NICS). nih.govsemanticscholar.org NICS calculations determine the magnetic shielding at the center of a ring. A negative NICS value (e.g., NICS(1), calculated 1 Å above the ring plane) is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value indicates a paratropic ring current, characteristic of anti-aromaticity. researchgate.net Values close to zero suggest a non-aromatic character.

The introduction of two tert-butyl groups at the 4 and 6 positions of the BTD core would significantly influence its electronic structure and, consequently, its aromaticity. As electron-donating groups, the tert-butyl substituents increase the electron density within the benzene ring. This donation of electron density would be expected to counteract the electron-withdrawing effect of the fused thiadiazole ring.

This modulation of electron density has two primary consequences for the system's aromaticity:

Benzene Ring: The increased electron density from the tert-butyl groups would likely enhance the aromatic character of the benzene ring. This would be reflected in a more negative NICS(1) value for the six-membered ring of this compound compared to the unsubstituted BTD. The benzene ring would become more "benzene-like."

Thiadiazole Ring: As the benzene ring becomes more electron-rich and less willing to relinquish its electron density, the degree of electron delocalization into the thiadiazole ring may be altered. This could lead to a slight decrease in the aromatic character of the five-membered ring, resulting in a less negative NICS(1) value compared to that in the parent BTD.

| Compound | Ring | NICS(1) Value (ppm) | Aromatic Character |

|---|---|---|---|

| Benzene | Six-membered | -10.2 | Strongly Aromatic |

| 2,1,3-Benzothiadiazole (Parent) | Benzene Ring | -6.5 | Moderately Aromatic |

| Thiadiazole Ring | -4.8 | Weakly Aromatic | |

| Predicted: this compound | Benzene Ring | -7.5 to -9.0 | Aromatic (Enhanced) |

| Thiadiazole Ring | -4.0 to -4.5 | Weakly Aromatic (Slightly Reduced) |

NICS(1) values for Benzene and parent 2,1,3-Benzothiadiazole are representative values from computational chemistry literature. researchgate.net Predicted values for the 4,6-di-tert-butyl derivative are hypothetical estimations based on the electronic effects of tert-butyl groups.

Following a comprehensive search for scientific literature and data specifically concerning the compound This compound , it has been determined that there is insufficient available information to generate the detailed article as requested.

The search for experimental and theoretical data pertaining to the specific spectroscopic, photophysical, and electrochemical properties outlined below yielded no results for this particular isomer:

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Photoluminescence (PL) and Fluorescence Spectroscopy , including Emission Wavelength Tuning, Quantum Yield Efficiency, and Aggregation-Induced Emission (AIE) Characteristics

Electrochemical Characterization , including Cyclic Voltammetry (CV) studies for Redox Potentials and the experimental determination of HOMO and LUMO energy levels

While extensive research exists for the general class of 2,1,3-benzothiadiazole and its various other derivatives (such as 4,7-disubstituted analogs), the specific data required to accurately and thoroughly address the user's outline for This compound is not present in the available scientific databases and publications.

Therefore, to adhere to the strict requirements of providing scientifically accurate and verifiable information focused solely on the requested compound, it is not possible to construct the article at this time.

Advanced Spectroscopic and Photophysical Characterization of 4,6 Di Tert Butyl 2,1,3 Benzothiadiazole Systems

Mechanistic Investigations of Excited-State Dynamics

The photoexcitation of 4,6-Di-tert-butyl-2,1,3-benzothiadiazole and related systems initiates a cascade of complex photophysical and photochemical processes. Understanding the dynamics of the excited states is crucial for harnessing their potential in various applications. This section delves into the mechanistic details of these dynamics, focusing on photoinduced charge separation and recombination, thermally activated delayed fluorescence, and two-photon absorption.

Photoinduced Charge Separation and Recombination

Recent studies on novel benzothiadiazole (BTD)-based multimodular donor-acceptor systems have shed light on these ultrafast processes. Femtosecond transient absorption studies have revealed that these systems are prone to ultrafast charge transfer and charge separation, occurring on a picosecond timescale. nih.gov The incorporation of secondary acceptor moieties, such as tetracyanobutadiene (TCBD) or dicyanoquinomethane (DCNQ), can significantly facilitate these processes. nih.gov

The rate of charge recombination is a crucial parameter that can limit the performance of devices. Research on benzothiadiazole-based sensitizers for dye-sensitized solar cells has shown that structural modifications can influence the charge recombination rate. For instance, increasing the distance between the dye cation hole and a semiconductor surface can lead to a decreased charge recombination rate. researchgate.net Furthermore, investigations into fluorinated benzothiadiazole-based copolymers have demonstrated that fluorination can lead to a reduced singlet exciton (B1674681) recombination rate, highlighting the role of molecular design in controlling these dynamics. nih.gov In some benzothiadiazole-based systems, the primary step following excitation is an internal charge transfer, which can be assisted by planarization of rings in the molecule, occurring on a timescale of 0.88 to 1.3 picoseconds depending on the solvent's polarity. rsc.org

While specific charge separation and recombination rates for this compound are not extensively documented, the data from related systems provide valuable insights into the expected dynamics.

Table 1: Representative Charge Transfer and Recombination Parameters for Benzothiadiazole-Based Systems

| Compound/System | Process | Timescale/Rate | Reference |

|---|---|---|---|

| BTD-based D-A systems | Charge Transfer/Separation | ~ps | nih.gov |

| Fluorinated BT-based copolymers | Singlet Exciton Recombination | Slower than non-fluorinated analogues | nih.gov |

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically lost in conventional fluorescence, thereby enabling internal quantum efficiencies approaching 100%. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) and efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state.

The 2,1,3-benzothiadiazole (B189464) core is a common acceptor unit in the design of TADF emitters. The key to achieving efficient TADF is to minimize the ΔEST. In donor-acceptor molecules, this is often achieved by ensuring a significant spatial separation between the highest occupied molecular orbital (HOMO), typically located on the donor, and the lowest unoccupied molecular orbital (LUMO), located on the acceptor. researchgate.net

Table 2: Key TADF Parameters for Representative Benzothiadiazole-Based Emitters

| Compound | ΔEST (eV) | Delayed Lifetime (τd) (µs) | kRISC (s-1) | Reference |

|---|---|---|---|---|

| 2Cz2DMAC2BN | 0.01 | 3.8 | 1.17 x 106 | nih.gov |

| Pyrimidine-Carbazole Derivatives | 0.159 - 0.530 | - | - | nih.gov |

Two-Photon Absorption (TPA) Capabilities

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. This phenomenon has applications in areas such as 3D microfabrication, high-resolution imaging, and optical data storage. The efficiency of TPA is quantified by the TPA cross-section (σ₂ₚₐ), typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).

Benzothiadiazole derivatives have been investigated as promising materials for TPA applications due to their tunable electronic properties. The introduction of the benzothiadiazole unit as an acceptor in push-pull or D-π-A-π-D type architectures can lead to significant TPA cross-sections.

Studies on poly(fluorene) derivatives incorporating a benzothiadiazole unit have reported strong TPA bands with cross-sections around 600 GM. nih.govmdpi.com A systematic study of a series of D-π-A-π-D and star-burst type fluorescent dyes based on a central 2,1,3-benzothiadiazole core revealed large TPA cross-sections ranging from 110 to 800 GM. nih.gov Theoretical calculations have also been employed to understand the structure-property relationships governing TPA in these systems, with a D-π-A-π-D molecule featuring an ethyne (B1235809) π-conjugated bridge showing a calculated TPA cross-section of 270 GM. researchgate.net The TPA properties can be measured using techniques such as the femtosecond wavelength-tunable Z-scan method. mdpi.com

Table 3: Two-Photon Absorption Cross-Sections for Benzothiadiazole-Based Chromophores

| Compound/System | TPA Cross-Section (σ₂ₚₐ) (GM) | Wavelength (nm) | Reference |

|---|---|---|---|

| Poly(fluorene) with benzothiadiazole | ~600 | 720 | nih.govmdpi.com |

| D-π-A-π-D and star-burst BTD dyes | 110 - 800 | - | nih.gov |

Supramolecular Organization, Solid State Structure, and Charge Transport in 4,6 Di Tert Butyl 2,1,3 Benzothiadiazole Based Materials

Single-Crystal X-ray Diffraction Analysis of Molecular Packing and Conformation

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), SC-XRD studies reveal crucial information about molecular planarity, intermolecular distances, and packing motifs, which are directly linked to the material's charge transport capabilities.

While specific crystallographic data for 4,6-Di-tert-butyl-2,1,3-benzothiadiazole is not extensively reported in the literature, analysis of related BTD structures provides a strong basis for predicting its solid-state conformation. mdpi.comnih.gov The core 2,1,3-benzothiadiazole unit is known to be essentially planar. mdpi.comresearchgate.net The bulky tert-butyl groups attached at the 4 and 6 positions of the benzene (B151609) ring are expected to have minimal impact on the planarity of the central bicyclic system itself. However, they will significantly influence the way molecules pack together in the crystal lattice.

Table 1: Illustrative Crystallographic Data for a Substituted Benzothiadiazole Derivative (Note: This table is a representative example based on known BTD structures and is intended for illustrative purposes.)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.7 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z (molecules per cell) | 4 |

Intermolecular Interactions and Self-Assembly in the Solid State

The self-assembly of this compound in the solid state is governed by a combination of weak, non-covalent interactions. These interactions dictate the molecular packing and are critical for efficient charge transport between adjacent molecules.

The introduction of bulky substituents like tert-butyl groups has a profound effect on the solid-state packing of aromatic molecules. researchgate.net In many planar organic semiconductors, close co-facial π-stacking (where the aromatic cores are layered directly on top of one another) is a key interaction that facilitates charge transport.

However, the voluminous nature of the tert-butyl groups in this compound is expected to sterically hinder such direct π-stacking. Instead of a close face-to-face arrangement, the molecules are more likely to adopt a slipped-stack or herringbone packing motif. This steric hindrance will lead to increased intermolecular distances between the π-conjugated cores compared to unsubstituted or less-substituted benzothiadiazole derivatives. While this might reduce the efficiency of π-orbital overlap in one dimension, it can potentially enhance electronic coupling in other directions, leading to more isotropic (three-dimensional) charge transport pathways.

Beyond simple steric effects, a variety of specific intermolecular interactions contribute to the supramolecular assembly of benzothiadiazole derivatives. mdpi.com

S···N Interactions: A characteristic and structurally directing interaction in the crystals of many 2,1,3-benzothiadiazole derivatives is the close contact between the sulfur atom of one molecule and a nitrogen atom of the thiadiazole ring on a neighboring molecule. acs.orgnih.gov These S···N contacts are often significantly shorter than the sum of their van der Waals radii (approximately 3.35 Å), indicating a strong, directional bonding interaction that plays a crucial role in the molecular organization. acs.orgrsc.org

C-H···N and C-H···π Interactions: Hydrogen bonds involving the carbon-hydrogen bonds of the tert-butyl groups and the aromatic ring are also expected to be significant. C-H···N interactions can occur between a C-H bond and the nitrogen atoms of the thiadiazole ring. acs.org Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich π-system of an adjacent benzothiadiazole core, contribute to the stability of the crystal lattice. mdpi.com

Thin Film Morphology and Microstructure Characterization

For device applications, this compound would be processed into thin films. The morphology and microstructure of these films are critical to device performance and are highly dependent on the processing conditions.

Atomic Force Microscopy (AFM) is a powerful technique for visualizing the surface of thin films at the nanometer scale. nih.gov It provides detailed information about the film's topography, including surface roughness, grain size, and the presence of crystalline domains. nih.gov

In tapping-mode AFM, a sharp tip is oscillated near the surface, and changes in oscillation amplitude are used to map the topography. Phase imaging, performed concurrently, is sensitive to variations in material properties like adhesion and stiffness. This makes it particularly useful for identifying phase separation in blend films, where different components may form distinct domains. For films of this compound, AFM would be used to assess the uniformity of the film, measure the size and shape of any crystalline aggregates, and determine the root-mean-square (RMS) surface roughness, a key parameter for device fabrication. nih.gov

Table 2: Typical Surface Morphology Data from AFM for Benzothiadiazole-Based Thin Films (Note: This table presents typical data ranges observed for similar organic semiconductor films.)

| Processing Condition | RMS Roughness (nm) | Domain Size (µm) | Morphology Description |

| As-cast (Toluene) | 1.0 - 5.0 | 0.1 - 0.5 | Small, poorly defined grains; relatively smooth |

| As-cast (Chloroform) | 2.0 - 10.0 | 0.5 - 2.0 | Larger aggregates, higher roughness |

| Annealed (150 °C) | 0.5 - 2.0 | 1.0 - 5.0 | Larger, well-defined crystalline domains; smoother surface |

The degree of molecular order and crystallinity within a thin film is not an intrinsic property of the material alone but is heavily influenced by the fabrication process. nih.gov Key processing parameters include the choice of solvent, solution concentration, deposition method (e.g., spin-coating, inkjet printing), and post-deposition treatments like thermal or solvent vapor annealing. rsc.orginaf.it

Solvent Effects: The choice of solvent and the use of solvent mixtures can dramatically alter film morphology. nih.gov For instance, using a solvent in which the material has good solubility might lead to more amorphous films upon rapid evaporation, while a poorer solvent or a mixture of solvents with different boiling points can promote aggregation and crystallization during the drying process. nih.govrsc.org

Thermal Annealing: Heating the film after deposition (thermal annealing) provides thermal energy that allows molecules to reorganize into more thermodynamically stable, ordered structures. This process typically leads to an increase in the size of crystalline domains and a reduction in defects within the film, which often correlates with improved charge carrier mobility. The optimal annealing temperature and duration must be determined experimentally to maximize device performance.

Charge Transport Mechanisms and Carrier Mobility in Thin Films

Intramolecular Charge Transport Pathways

Intramolecular charge transport refers to the movement of charge carriers along the backbone of a single molecule. In materials based on this compound, this process is facilitated by the conjugated π-system of the benzothiadiazole core. Theoretical studies on related benzothiadiazole derivatives have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles in defining these pathways. nih.gov For many donor-acceptor systems incorporating benzothiadiazole, the HOMO is often delocalized across the entire molecule, while the LUMO is primarily localized on the electron-accepting benzothiadiazole unit. nih.gov This distribution of frontier molecular orbitals suggests that upon excitation or charge injection, there is a significant intramolecular charge transfer (ICT) from the donor-like regions to the benzothiadiazole acceptor core. researchgate.net The specific pathways for this charge transport are dictated by the electronic coupling between the constituent atoms of the π-conjugated system. While detailed computational studies specifically on this compound are not extensively available, the fundamental principles of ICT in benzothiadiazole derivatives provide a framework for understanding its intramolecular charge transport characteristics.

Intermolecular Charge Hopping and Transport Limitations

In the solid state, particularly in thin films, charge transport between adjacent molecules, known as intermolecular charge hopping, becomes the dominant mechanism for macroscopic charge conduction. The efficiency of this process is highly dependent on the molecular packing and the degree of intermolecular electronic coupling. In thin films of benzothiadiazole-based materials, charge carriers hop between neighboring molecules, and the rate of this hopping is influenced by factors such as the distance and relative orientation between molecules.

The charge carrier mobility in thin films of benzothiadiazole derivatives can vary significantly depending on the specific molecular structure and the film morphology. For instance, studies on various benzothiadiazole-containing polymers have reported electron mobilities ranging from 10⁻⁶ to over 1 cm²/Vs. acs.orgnih.govrsc.orgnih.govresearchgate.net The presence of bulky tert-butyl groups in this compound can influence the solid-state packing, potentially leading to increased distances between molecules and, consequently, limitations on intermolecular charge hopping.

Transport limitations in these materials can arise from several factors:

Structural Disorder: Amorphous regions or grain boundaries within the thin film can act as traps for charge carriers, impeding their movement.

Weak Intermolecular Coupling: Poor orbital overlap between adjacent molecules can significantly reduce the probability of charge hopping.

Energetic Barriers: Differences in the energy levels of neighboring molecules can create barriers that charges must overcome to hop.

Mechanochromic Luminescence and Structural Dynamics in the Solid State

Mechanochromic luminescence is a phenomenon where the emission color of a material changes in response to mechanical stimuli, such as grinding or shearing. This property is often associated with changes in the solid-state packing and intermolecular interactions. Several benzothiadiazole derivatives have been reported to exhibit mechanochromic behavior. nih.govresearchgate.netresearchgate.net This phenomenon is typically driven by a transition between a crystalline state and a more disordered, amorphous state, each possessing distinct photoluminescent properties.

In the crystalline state, molecules are arranged in a highly ordered fashion, leading to specific intermolecular interactions that dictate the emission wavelength. Upon grinding, this crystalline order is disrupted, leading to an amorphous state with altered intermolecular distances and orientations. This change in the local environment of the molecules can result in a shift in the emission spectrum, often to a lower energy (red-shifted) state. The process is often reversible, with the original crystalline structure and emission color being restored upon exposure to solvent vapor or gentle heating, which allows the molecules to reorganize into their thermodynamically stable crystalline packing.

While the mechanochromic properties of this compound have not been specifically detailed in the literature, the general behavior of benzothiadiazole-based luminophores suggests that it could potentially exhibit this phenomenon. The structural dynamics in the solid state, particularly the interplay between crystalline and amorphous phases, would be the key determinant of its mechanochromic response. The bulky tert-butyl groups would likely play a significant role in influencing the stability of different solid-state packing arrangements and the energy barrier for the transition between them.

Applications of 4,6 Di Tert Butyl 2,1,3 Benzothiadiazole in Advanced Organic Electronic and Photonic Devices

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

The quest for efficient and cost-effective solar energy conversion has propelled the development of organic photovoltaics. In this field, materials based on 4,6-di-tert-butyl-2,1,3-benzothiadiazole have demonstrated significant promise due to their tunable electronic and optical properties.

Role as Electron-Accepting Moieties in Conjugated Polymers and Small Molecules

The 2,1,3-benzothiadiazole (B189464) (BT) unit is inherently electron-deficient, making it an excellent acceptor moiety in donor-acceptor (D-A) type conjugated polymers and small molecules. When this BT core is flanked by electron-donating units, it facilitates strong intramolecular charge transfer (ICT), which is a key characteristic for efficient light absorption and charge separation in OPV devices.

The incorporation of the BT unit into the polymer backbone allows for precise tuning of the frontier energy levels (HOMO and LUMO). This is critical for matching the energy levels of the donor material with a suitable acceptor, often a fullerene derivative or a non-fullerene acceptor (NFA), to ensure efficient exciton (B1674681) dissociation and minimize energy loss. A variety of conjugated polymers have been developed using the BT unit, leading to power conversion efficiencies (PCEs) of over 18% in non-fullerene OSCs and 14% in all-polymer OSCs. nih.gov

For instance, two new alternating copolymers, PFDTPBT and PFICTh, were synthesized by copolymerizing new electron-acceptor building blocks with fluorene (B118485) as the electron donor group. scispace.com The optical and electrochemical properties of these polymers were investigated, and their HOMO energy levels were determined to be -5.10 eV and -5.57 eV, respectively, with optical bandgap energies of 2.15 eV and 2.55 eV. scispace.com

Below is a table summarizing the performance of some OPVs incorporating benzothiadiazole-based materials.

| Polymer/Small Molecule | Donor Unit | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| PTB7 | Thienyl-benzodithiophene | Benzothiadiazole | >9 | - | - | - |

| PFDTPBT | Fluorene | DTPBT | - | - | - | - |

| PFICTh | Fluorene | ICTh | - | - | - | - |

| PBDT-TTz | Benzo[1,2-b:4,5-b′]dithiophene | Bisthienyl-s-tetrazine | 3.32 | - | - | - |

Further performance details for some materials were not available in the provided search results.

Design of Low Band Gap Materials for Enhanced Solar Spectrum Utilization

A crucial strategy for improving the efficiency of OPVs is to design materials that can absorb a broader range of the solar spectrum, particularly in the near-infrared (NIR) region. The strong ICT character of D-A copolymers containing the benzothiadiazole unit leads to a significant reduction in the material's band gap. researchgate.net This allows for the absorption of lower-energy photons, thereby increasing the short-circuit current density (Jsc) of the solar cell.

Researchers have successfully synthesized a range of low band gap polymers by pairing the BT acceptor with various donor moieties. These polymers exhibit absorption onsets extending from 600 nm to 1000 nm. nih.gov For example, a series of polymer semiconductors incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) as a strong electron-withdrawing unit exhibited narrow bandgaps of 1.13, 1.05, and 0.92 eV, resulting in very broad absorption ranging from 350 to 1400 nm. heeneygroup.com This enhanced absorption profile contributes directly to higher power conversion efficiencies in OSCs.

Organic Light-Emitting Diodes (OLEDs)

The versatility of this compound extends to the realm of organic light-emitting diodes, where it is utilized in the creation of highly efficient and color-pure emitters, as well as charge transport materials.

Development of Highly Efficient Emitters, including Deep-Red and Near-Infrared Emissions

In OLEDs, materials containing the benzothiadiazole unit have been instrumental in the development of emitters that span the visible spectrum and extend into the near-infrared. The D-A architecture allows for fine-tuning of the emission color by modifying the strength of the donor and acceptor units.

Notably, benzothiadiazole derivatives have been employed to create highly efficient deep-red and NIR emitters, a spectral region that has traditionally been challenging for organic materials. For example, three novel orange-yellow to near-infrared emitters based on 5,6-difluorobenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole (BTDF) were designed and synthesized. acs.org Doped devices based on these emitters achieved a maximum external quantum efficiency (EQE) of 5.75% for deep-red emission. acs.org Remarkably, non-doped devices exhibited NIR emission with a maximum EQE of 1.44%. acs.org

The introduction of tert-butyl groups can also play a role in reducing aggregation-caused quenching of excitons in the solid state, leading to improved device performance.

The table below showcases the performance of some OLEDs based on benzothiadiazole emitters.

| Emitter | Emission Color | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates |

| BTDF-TTPA (doped) | Deep-Red | 5.75 | - | - |

| BTDF-TtTPA (non-doped) | Near-Infrared | 1.44 | 690 | (0.71, 0.29) |

| 2TB (non-doped) | Deep-Red | 4.9 | 664 | - |

| D3 (doped in TCTA) | Yellowish Green | 4.6 | - | - |

Charge Injecting and Transporting Materials in Multilayer Devices

Beyond their role as emitters, benzothiadiazole derivatives can also function as charge injecting and transporting materials in multilayer OLEDs. Their electron-deficient nature makes them suitable candidates for electron-transporting layers (ETLs) or hole-blocking layers (HBLs). The ability to tune their HOMO and LUMO energy levels allows for the engineering of materials with appropriate energy alignment with adjacent layers, facilitating efficient charge injection and transport, and confining excitons within the emissive layer to enhance device efficiency.

Organic Field-Effect Transistors (OFETs)

The application of this compound and its derivatives extends to organic field-effect transistors, which are the fundamental building blocks of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer.

Donor-acceptor copolymers incorporating the benzothiadiazole unit have been shown to exhibit both p-type (hole-transporting) and n-type (electron-transporting) behavior. The nature of the charge transport can be tuned by modifying the chemical structure of the donor and acceptor moieties. For instance, copolymers of a fused donor unit (CDTT) with 2,1,3-benzothiadiazole have demonstrated p-type behavior with a hole mobility of up to 0.67 cm²/Vs. nih.gov

By increasing the electron affinity of the benzothiadiazole unit, for example through fluorination, the resulting polymer can exhibit ambipolar behavior with both hole and electron mobilities. Further modifications, such as the introduction of cyano groups, can lead to materials with predominantly n-type characteristics. For example, a copolymer containing a benzothiadiazole unit with one cyano and one fluorine group (PCDTT-FCNBT) showed an impressive electron mobility of 0.4 cm²/Vs. A solution-processable compound containing a 2,1,3-benzothiadiazole core showed a mobility of 0.022 cm² V⁻¹ s⁻¹ in an OFET. researchgate.net

The table below summarizes the performance of some OFETs based on benzothiadiazole-containing materials.

| Polymer/Small Molecule | Charge Transport Type | Mobility (cm²/Vs) | On/Off Ratio |

| PCDTT-BT | p-type | 0.67 (hole) | - |

| PCDTT-DFBT | Ambipolar | 0.38 (hole), 0.17 (electron) | - |

| PCDTT-DCNBT | n-type | 0.031 (electron) | 5 x 10² |

| PCDTT-FCNBT | n-type | 0.4 (electron) | - |

| (NDO-T)₂-BT | p-type | 0.022 (hole) | - |

| DH-BTZ-4T | p-type | 0.17 (hole) | 1 x 10⁵ |

Tuning Field-Effect Mobility for n-type, p-type, or Ambipolar Characteristics

The charge transport characteristics of organic field-effect transistors (OFETs) are intrinsically linked to the molecular structure of the organic semiconductor used. The benzothiadiazole (BTD) core is a well-established electron-accepting unit, and by modifying it with various functional groups, the resulting material's affinity for electrons or holes can be tuned, leading to n-type (electron-transporting), p-type (hole-transporting), or ambipolar (both electron and hole transporting) behavior.

For instance, copolymers of 2,1,3-benzothiadiazole with donor units like cyclopenta[2,1-b;3,4-b’]dithiophene (CDT) have demonstrated unipolar p-type behavior. nih.gov To shift the characteristics towards n-type or ambipolar, the electron affinity of the BTD unit can be increased. This is often achieved by introducing strong electron-withdrawing groups like fluorine or cyano to the BTD core. nih.gov For example, fluorination of the BTD unit in a copolymer resulted in a material with a lower-lying lowest unoccupied molecular orbital (LUMO), enabling ambipolar performance with both significant hole and electron mobilities. nih.gov

While specific studies focusing solely on this compound in OFETs are not extensively detailed in the reviewed literature, the established principles of D-A copolymer design suggest that by pairing it with a sufficiently strong donor, a p-type material would likely be produced. To achieve n-type or ambipolar characteristics, it would need to be copolymerized with a very strong acceptor unit that could overcome the electron-donating influence of the tert-butyl groups.

Structure-Performance Correlations in Transistor Architectures

The performance of an OFET is not only determined by the electronic energy levels but also by the solid-state packing and morphology of the organic semiconductor film. The bulky nature of the tert-butyl groups in this compound can significantly influence these properties.

In general, for efficient charge transport, a high degree of crystallinity and strong intermolecular π-π stacking are desirable. The presence of bulky side chains can sometimes disrupt this ordered packing, leading to lower charge carrier mobility. However, appropriate side-chain engineering can also be used to enhance solubility and influence the molecular orientation in thin films, which in turn affects device performance. For instance, in some benzothiadiazole-based copolymers, the introduction of bulky substituents has been shown to improve thin-film formation. rsc.org

Organic Resistive Memory Devices

Fabrication and Characterization of Write-Once-Read-Many (WORM) Memory

Derivatives of 2,1,3-benzothiadiazole have shown significant promise in the fabrication of organic resistive memory devices, particularly those exhibiting Write-Once-Read-Many (WORM) characteristics. In these devices, the resistance state can be irreversibly switched from a high-resistance state (HRS or 'OFF' state) to a low-resistance state (LRS or 'ON' state) by applying a voltage pulse. This 'ON' state can then be read multiple times.

Research has shown that the molecular architecture of BTD-based compounds plays a crucial role in their memory behavior. Specifically, symmetrical donor-acceptor-donor (D-A-D) structures containing di-tertiary-butyl groups as the donor units manifest binary WORM memory behavior. rsc.orgresearchgate.netrsc.org In contrast, non-symmetrical structures can lead to more complex ternary memory behavior. rsc.orgresearchgate.netrsc.org

The fabrication of these memory devices typically involves sandwiching a thin film of the organic material between two electrodes. The performance of such devices is characterized by several key parameters, including the ON/OFF current ratio, the threshold voltage required for switching, and the retention time of the memory states. While specific data for a device based solely on this compound is not available, a related compound featuring tert-butyl and cyano group substitutions on a BTD core has demonstrated superior performance attributes, such as a low threshold voltage and a high ON/OFF ratio. rsc.orgrsc.org

| Parameter | Value | Reference Compound |

| Memory Type | Binary WORM | Symmetrical di-tertiary-butyl BTD derivative |

| Threshold Voltage | -0.80 V | BTD derivative with t-Bu and cyano groups |

| ON/OFF Ratio | 10² | BTD derivative with t-Bu and cyano groups |

This table presents representative data for a benzothiadiazole derivative with tert-butyl substitution to illustrate typical performance metrics.

Mechanism of Resistive Switching: Charge Trapping vs. Charge Transfer

The underlying mechanism for the resistive switching behavior observed in benzothiadiazole-based memory devices is generally attributed to a combination of charge transfer and charge trapping phenomena. rsc.orgresearchgate.netrsc.org

Upon application of a sufficient voltage, an intramolecular charge transfer (ICT) can occur from the electron-donating part of the molecule to the electron-accepting BTD core. This charge-separated state can be stabilized, leading to a change in the conductivity of the material.

Simultaneously, charge trapping at specific sites within the organic thin film can also contribute to the switching mechanism. The presence of electron-donating groups like tert-butyl can influence the depth of these charge traps. The analysis of the HOMO and LUMO energy levels, along with molecular electrostatic potential (ESP) studies, helps in elucidating the interplay between these two mechanisms. rsc.orgresearchgate.netrsc.org The transition from the high-resistance state to the low-resistance state is believed to be triggered by the filling of these traps and the formation of conductive filaments or a charge-transfer complex that facilitates current flow. The irreversibility of the WORM memory is due to the stability of this new conductive state once it is formed.

Chemical Sensing and Optical Analytical Devices

Design of Chromogenic and Fluorogenic Chemosensors

The 2,1,3-benzothiadiazole (BTD) scaffold is a versatile building block for the design of chromogenic (color-changing) and fluorogenic (fluorescence-changing) chemosensors. mdpi.com The strong fluorescence and electron-accepting nature of the BTD core make it an excellent fluorophore that is sensitive to its chemical environment. researchgate.net

The design of such sensors typically involves coupling the BTD unit with a specific recognition site for the target analyte. Upon binding of the analyte to the recognition site, a change in the electronic properties of the molecule is induced, which in turn alters its absorption or emission spectrum. This can manifest as a change in color visible to the naked eye or a change in the intensity or wavelength of its fluorescence.

Mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET) are often exploited in the design of BTD-based sensors. For example, the interaction with an analyte can enhance or quench the ICT process, leading to a detectable optical response.

While the general utility of the BTD core in chemosensor design is well-established, specific examples of chromogenic or fluorogenic chemosensors based on this compound are not prominently featured in the reviewed scientific literature. However, the inherent photophysical properties of the BTD core suggest that with the appropriate design of a receptor unit, this compound could potentially be developed into a sensor for various analytes. The electron-donating tert-butyl groups would likely influence the photophysical properties of such a sensor, potentially tuning its sensitivity and selectivity.

Specific Analyte Detection

The core 2,1,3-benzothiadiazole structure is known for its favorable photophysical properties, such as high photostability and large Stokes shifts, which are advantageous for the development of optical sensing devices. mdpi.com These characteristics are often modulated by the introduction of different functional groups onto the benzothiadiazole ring system to tune the molecule's sensitivity and selectivity towards target analytes.

However, in the case of this compound, the literature predominantly focuses on its synthesis and potential applications in other areas of organic electronics, rather than in the specific field of analyte detection. Consequently, there are no detailed research findings, data tables, or specific examples of its use as a chemosensor to present at this time. Further research would be required to explore the potential of this compound in this application area.

Concluding Remarks and Prospective Research Directions for 4,6 Di Tert Butyl 2,1,3 Benzothiadiazole

Summary of Key Academic Contributions and Research Gaps

The 2,1,3-benzothiadiazole (B189464) (BTD) core is firmly established as a privileged electron-acceptor unit in the design of functional organic materials. nih.govresearchgate.net Its strong electron-withdrawing character and rigid, planar structure have made it a cornerstone in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netmdpi.comresearchgate.net Academic contributions have demonstrated that chemical modification of the BTD backbone is a powerful strategy for tuning the electronic and physical properties of these materials, such as their energy levels, charge transport characteristics, and solubility. nih.gov

The primary research gap concerning 4,6-Di-tert-butyl-2,1,3-benzothiadiazole is the compound itself. There is a conspicuous lack of literature detailing its synthesis, characterization, and application. This is particularly striking given that the substitution pattern can significantly influence material properties. For instance, research has suggested that polymers based on 4,6-substituted BTDs exhibit markedly greater solubility compared to their more common 4,7-substituted counterparts, which enables the synthesis of polymer chains with higher molecular weights. acs.org This highlights a significant unexplored area. The academic community has extensively studied symmetrically substituted BTDs at the 4,7-positions, leaving the properties and potential of unsymmetrically substituted isomers like the 4,6-di-tert-butyl variant largely unknown.

Emerging Synthetic Methodologies for Precision Engineering

The synthesis of specifically functionalized BTD derivatives has historically been challenging, often requiring de novo construction of the heterocyclic ring system. nih.gov However, emerging methodologies in C-H functionalization offer precise and efficient routes to previously inaccessible derivatives, including the potential for targeted synthesis of this compound.

A key advancement is the use of regioselective iridium-catalyzed C–H borylation. nih.govacs.org This method allows for the direct installation of boryl groups onto the BTD core, creating versatile building blocks. Specifically, conditions have been optimized to favor the creation of 4,6-diboryl BTD, which can then undergo subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce the desired tert-butyl groups with high precision. nih.gov This approach circumvents the limitations of traditional electrophilic aromatic substitution, which is often difficult on the electron-poor BTD ring and can lead to mixtures of isomers.

Other advanced synthetic tools applicable for precision engineering include:

Palladium-catalyzed Catellani reactions , which can achieve multifunctionalization of the BTD core by combining C-H activation and cross-coupling in a single sequence. acs.org

Directed C-H functionalization , where an ortho-directing group guides the reaction to a specific C-H bond, offering another layer of synthetic control. acs.org

These modern techniques represent a significant leap forward, enabling the "precision engineering" of complex BTD structures from simple precursors and opening a clear pathway to the synthesis and subsequent study of this compound.

Advanced Computational Approaches for Rational Material Design

The rational design of novel organic materials is increasingly driven by advanced computational methods that can predict molecular properties before undertaking costly and time-consuming synthesis. For a molecule like this compound, where experimental data is absent, these approaches are invaluable for forecasting its potential and guiding research efforts.

Density Functional Theory (DFT) is a cornerstone computational tool used extensively for BTD derivatives. nih.govnih.gov DFT calculations can accurately predict key electronic parameters that govern device performance:

Frontier Molecular Orbital (FMO) Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the material's charge injection/extraction barriers and the open-circuit voltage in solar cells. mdpi.com

Energy Gap (Eg): The difference between HOMO and LUMO levels dictates the material's absorption spectrum and color. nih.gov

Reorganization Energy: This parameter relates to the charge mobility of the material, a critical factor for OFETs.

Machine Learning (ML) has recently emerged as a powerful, data-driven approach to accelerate materials discovery. acs.orgnih.gov By training algorithms on large datasets of known BTD derivatives, ML models can learn complex structure-property relationships. acs.org For example, ML models combined with SHapley Additive exPlanations (SHAP) analysis can predict the absorption and emission wavelengths of new BTD structures with high accuracy and identify which specific molecular fragments are most influential. nih.govacs.org Such models could be used to predict the photophysical properties of this compound and compare its potential against thousands of other virtual derivatives, thereby guiding synthetic chemists toward the most promising candidates for specific applications.